BenchChemオンラインストアへようこそ!

Vanoxerine dihydrochloride

Dopamine Transporter Binding Affinity Cocaine Dependence

Source high-purity Vanoxerine dihydrochloride (GBR-12909 dihydrochloride) as a uniquely potent dopamine reuptake inhibitor (DAT Ki ~1 nM) with >100-fold selectivity over NET/SERT. Essential for preclinical addiction and cardio-electrophysiology research, it features a distinct multi-ion channel profile (hERG, Nav1.5, Cav1.2). Supplied at ≥98% purity (HPLC) with Certificate of Analysis; for R&D use only.

Molecular Formula C28H34Cl2F2N2O
Molecular Weight 523.5 g/mol
CAS No. 67469-78-7
Cat. No. B1682825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVanoxerine dihydrochloride
CAS67469-78-7
Synonyms1-(2 (bis(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine
1-(2 (bis(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine dihydrochloride
GBR 12909
GBR-12909
I 893
I-893
vanoxeamine
vanoxerine
Molecular FormulaC28H34Cl2F2N2O
Molecular Weight523.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl.Cl
InChIInChI=1S/C28H32F2N2O.2ClH/c29-26-12-8-24(9-13-26)28(25-10-14-27(30)15-11-25)33-22-21-32-19-17-31(18-20-32)16-4-7-23-5-2-1-3-6-23;;/h1-3,5-6,8-15,28H,4,7,16-22H2;2*1H
InChIKeyMIBSKSYCRFWIRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Vanoxerine dihydrochloride (CAS 67469-78-7): Potent and Selective Dopamine Transporter Inhibitor for Neuroscience and Cardiovascular Research


Vanoxerine dihydrochloride (GBR-12909) is a piperazine-derived competitive inhibitor of the dopamine transporter (DAT), characterized by subnanomolar affinity (Ki ~ 1–9 nM) for DAT and marked selectivity (>100-fold) over norepinephrine and serotonin transporters [1] [2]. It acts as an atypical DAT inhibitor due to its slow dissociation kinetics and low abuse liability, and has undergone clinical evaluation for cocaine dependence, depression, and atrial fibrillation [3] [4]. The dihydrochloride salt (CAS 67469-78-7) is the standard research-grade form, supplied as a crystalline solid with >98% purity, and is soluble in DMSO and water for in vitro and in vivo applications [5].

Why Generic DAT Inhibitors Cannot Substitute for Vanoxerine dihydrochloride in Critical Research Applications


Vanoxerine's unique pharmacological profile—combining subnanomolar DAT affinity, >100-fold monoamine transporter selectivity, potent sigma receptor binding (IC50 ~48 nM), and a distinctive multiple ion channel blocking signature—cannot be replicated by alternative DAT inhibitors such as cocaine, benztropine, or modafinil [1] [2]. Substituting vanoxerine with a generic DAT inhibitor risks introducing confounding variables in studies of dopamine dynamics, stimulant abuse, or cardiac electrophysiology, due to differences in binding kinetics, off-target profiles, and in vivo behavioral outcomes [3]. The quantitative evidence presented below demonstrates that vanoxerine occupies a unique, non-interchangeable position among DAT ligands, making it essential for reproducible, high-fidelity research in these specialized domains [4].

Vanoxerine dihydrochloride (CAS 67469-78-7): Direct Comparative Evidence for Scientific Selection and Procurement


Dopamine Transporter Binding Affinity: Vanoxerine vs. Cocaine

Vanoxerine exhibits a significantly higher affinity for the dopamine transporter (DAT) compared to cocaine, with an approximate 500-fold difference in binding potency [1]. This high affinity underlies its ability to reduce cocaine self-administration in preclinical models at doses that do not affect food-maintained responding [2].

Dopamine Transporter Binding Affinity Cocaine Dependence

Monoamine Transporter Selectivity: Vanoxerine vs. Norepinephrine and Serotonin Transporters

Vanoxerine is a highly selective dopamine reuptake inhibitor, demonstrating >100-fold lower affinity for the norepinephrine (NET) and serotonin (SERT) transporters [1]. This selectivity contrasts with many other DAT inhibitors, which often exhibit significant off-target activity at NET and/or SERT, potentially confounding experimental interpretations [2].

Monoamine Transporters Selectivity Off-Target Effects

Human Pharmacokinetics: Vanoxerine Half-Life and Nonlinear Disposition

Vanoxerine exhibits nonlinear, dose-dependent pharmacokinetics in humans, with a prolonged elimination half-life that increases with dose [1]. At steady-state, the half-life ranges from 53.5 hours at 75 mg/day to 66.0 hours at 125 mg/day [1]. This contrasts with the short half-life of cocaine (~1 hour) and many other DAT inhibitors, providing a sustained duration of action suitable for chronic dosing regimens [2].

Pharmacokinetics Half-Life Bioavailability

Cardiac Ion Channel Profile: Vanoxerine vs. Dofetilide, Verapamil, and Bepridil

Vanoxerine is a potent blocker of the hERG potassium channel (IC50 = 0.84 nM), yet it does not induce proarrhythmic markers such as early afterdepolarizations (EADs) or Torsade de Pointes (TdP) due to offsetting block of inward sodium (hNav1.5, IC50 = 830 nM) and L-type calcium (ICa,L, IC50 = 320 nM) currents [1] [2]. In contrast, dofetilide, a selective hERG blocker, produces EADs and arrhythmias, while the MICE comparator bepridil causes hERG trafficking inhibition [3].

hERG Cardiac Electrophysiology Proarrhythmia Risk

Functional Selectivity in Self-Administration: Vanoxerine vs. Cocaine and Phentermine

In rhesus monkeys trained to self-administer cocaine, pre-session treatment with vanoxerine selectively reduced cocaine-maintained responding at doses that did not affect food-maintained responding [1]. Intravenous vanoxerine (1 mg/kg) reduced cocaine self-administration, and 3 mg/kg eliminated it [2]. In contrast, phentermine and cocaine itself maintained self-administration under progressive-ratio schedules, highlighting vanoxerine's unique behavioral profile as a potential substitution therapy with low abuse liability [3].

Cocaine Self-Administration Abuse Liability Behavioral Pharmacology

Validated Research and Industrial Application Scenarios for Vanoxerine dihydrochloride


Investigating DAT-Mediated Mechanisms in Addiction and Neuropsychiatric Disorders

Vanoxerine's subnanomolar DAT affinity, >100-fold selectivity, and slow dissociation kinetics make it an indispensable tool for dissecting dopamine transporter function in models of cocaine dependence, ADHD, and depression. Its ability to reduce cocaine self-administration without producing reinforcing effects is directly supported by primate behavioral data [1]. Researchers can utilize vanoxerine to explore DAT occupancy-pharmacodynamic relationships using PET imaging, as demonstrated by dose-dependent DAT occupancy of 25–35% at 100 mg oral doses in humans [2].

Cardiac Safety Pharmacology and Antiarrhythmic Drug Discovery

Vanoxerine serves as a benchmark compound for studying Multiple Ion Channel Effects (MICE) and hERG liability. Its potent hERG block (IC50 0.84 nM) coupled with offsetting sodium (IC50 830 nM) and calcium (IC50 320 nM) channel inhibition results in a safe cardiac profile devoid of proarrhythmia markers [3]. Comparative studies with dofetilide and verapamil position vanoxerine as a critical reference for validating CiPA assays and developing novel atrial fibrillation therapeutics [4].

Sigma Receptor Pharmacology and Multitarget Ligand Studies

Vanoxerine's potent sigma receptor binding (IC50 48 nM) [5], combined with its DAT inhibition, provides a unique scaffold for studying polypharmacology in neuroprotection, cancer, and psychiatric disorders. Its dual DAT/sigma-1 profile distinguishes it from selective DAT inhibitors and enables exploration of synergistic effects in cellular and in vivo models.

Pharmacokinetic/Pharmacodynamic Modeling and Long-Acting Formulation Development

The nonlinear, dose-dependent pharmacokinetics of vanoxerine, with elimination half-lives of 53.5–66.0 hours in humans [6], support its use as a model compound for developing extended-release formulations and investigating accumulation kinetics. The decanoate ester prodrug DBL-583, which provides 30-day DAT inhibition following a single injection [7], further exemplifies vanoxerine's value in designing long-acting addiction therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vanoxerine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.